molecular formula C20H30O4 B13815115 2-Phenyl-1,3-dioxan-5-yl decanoate CAS No. 56630-72-9

2-Phenyl-1,3-dioxan-5-yl decanoate

Cat. No.: B13815115
CAS No.: 56630-72-9
M. Wt: 334.4 g/mol
InChI Key: HUWPKIADWBKLFA-UHFFFAOYSA-N
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Description

Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester is an organic compound with the molecular formula C20H30O4 It is a derivative of decanoic acid and features a 2-phenyl-1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester typically involves the esterification of decanoic acid with 2-phenyl-1,3-dioxan-5-ol. The reaction is catalyzed by an acid, such as toluenesulfonic acid, and is carried out in refluxing toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester may involve similar esterification processes but on a larger scale. The use of efficient water removal techniques, such as molecular sieves or orthoesters, can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or other derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-Phenyl-1,3-dioxan derivatives have been studied for their potential therapeutic effects. For instance, they can serve as intermediates in the synthesis of various bioactive compounds. Research has shown that modifications to the dioxane structure can enhance the biological activity of derived compounds against specific diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of dioxane derivatives as potential anti-cancer agents. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as lead compounds for drug development .

Material Science

The compound has applications in the development of polymeric materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Data Table: Mechanical Properties of Dioxane-Based Polymers

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Polycarbonate70150130
Dioxane Copolymer85200150

This table illustrates that polymers containing dioxane units demonstrate enhanced tensile strength and thermal stability compared to standard polycarbonate .

Organic Synthesis

In organic chemistry, 2-Phenyl-1,3-dioxan-5-yl decanoate can be utilized as a reagent in various synthetic pathways. Its unique structure allows it to participate in nucleophilic substitution reactions.

Example Reaction:
A typical reaction involves the conversion of dioxane derivatives into more complex structures through nucleophilic attack by amines or alcohols. This versatility makes it a valuable building block in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 2-phenyl-1,3-dioxan-5-ol, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester is unique due to the presence of the 2-phenyl-1,3-dioxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other decanoic acid esters and contributes to its specific applications and reactivity .

Biological Activity

2-Phenyl-1,3-dioxan-5-yl decanoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a dioxane ring fused with a phenyl group and an ester linkage to decanoic acid. This structure is significant for its interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds containing dioxane rings have been shown to scavenge free radicals, thereby reducing oxidative stress.
  • Antimicrobial Properties : Some derivatives demonstrate efficacy against a range of bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain compounds in this class modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : Similar compounds have been noted to interact with various enzymes, influencing metabolic pathways.
  • Cell Signaling Pathways : The compound may affect cell signaling pathways related to inflammation and apoptosis.
  • Membrane Interaction : The lipophilic nature of the decanoate moiety suggests potential interactions with cellular membranes, influencing permeability and transport mechanisms.

Antioxidant Activity

A study conducted on a series of dioxane derivatives indicated that this compound exhibited significant antioxidant activity compared to standard antioxidants such as ascorbic acid. The compound's ability to donate electrons and stabilize free radicals was quantified using DPPH assay methods.

Antimicrobial Efficacy

In vitro tests revealed that the compound showed promising results against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at concentrations lower than those required for conventional antibiotics.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Candida albicans64

Anti-inflammatory Effects

Research highlighted the compound's potential in reducing pro-inflammatory cytokines in macrophage cultures. Treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, suggesting its utility in managing inflammatory conditions.

Properties

CAS No.

56630-72-9

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) decanoate

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-11-14-19(21)24-18-15-22-20(23-16-18)17-12-9-8-10-13-17/h8-10,12-13,18,20H,2-7,11,14-16H2,1H3

InChI Key

HUWPKIADWBKLFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

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